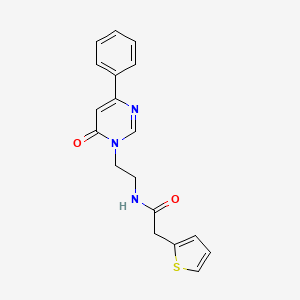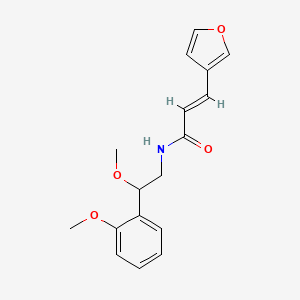
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an acrylamide group, which is a derivative of acrylic acid. The presence of methoxy groups and a phenyl ring further adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide typically involves the following steps:
Preparation of the furan derivative: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the acrylamide group: This step involves the reaction of acrylic acid or its derivatives with an amine. In this case, the amine would be 2-methoxy-2-(2-methoxyphenyl)ethylamine.
Coupling reaction: The final step involves coupling the furan derivative with the acrylamide group under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis, purification, and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan ring and acrylamide group allows for potential interactions with nucleophilic sites in proteins or DNA, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(furan-3-yl)-N-(2-methoxyethyl)acrylamide: Similar structure but lacks the phenyl ring.
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(2-methoxyphenyl)ethyl)acrylamide: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide is unique due to the presence of both methoxy groups and the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural complexity may result in distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-15-6-4-3-5-14(15)16(21-2)11-18-17(19)8-7-13-9-10-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODIZUBHCJONEF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C=CC2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(CNC(=O)/C=C/C2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2727235.png)
![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)
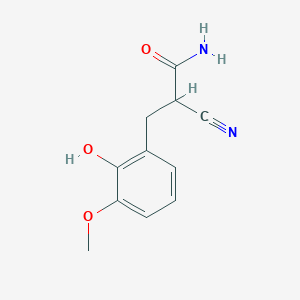
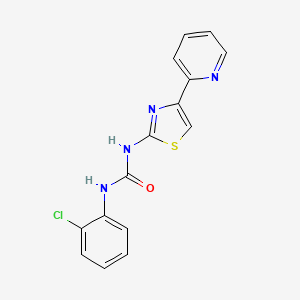
![3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2727245.png)
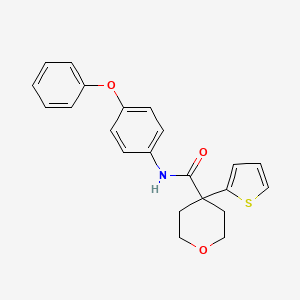
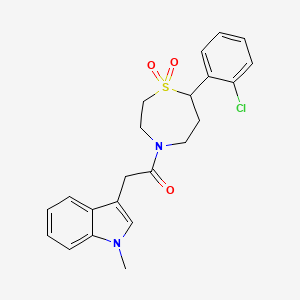
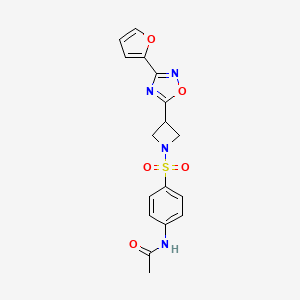
![2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B2727249.png)
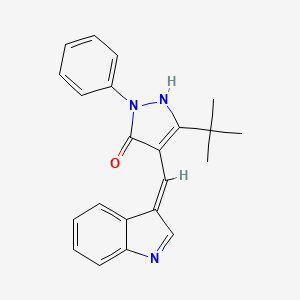
![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)

